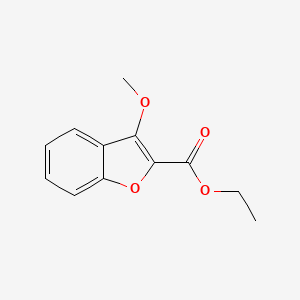

2-Benzofurancarboxylic acid, 3-methoxy-, ethyl ester

Description

2-Benzofurancarboxylic acid, 3-methoxy-, ethyl ester is a benzofuran derivative characterized by a methoxy group at the 3-position and an ethyl ester moiety at the 2-carboxylic acid position. This compound is synthesized via a condensation reaction between 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and ethyl chloroacetate in the presence of potassium carbonate and DMF, yielding a product with a melting point of 107–109°C . Its molecular formula is C₁₂H₁₂O₄ (calculated molecular weight: 220.22 g/mol). The methoxy group enhances electron density on the aromatic ring, influencing reactivity and intermolecular interactions.

Properties

CAS No. |

87770-64-7 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

ethyl 3-methoxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(13)11-10(14-2)8-6-4-5-7-9(8)16-11/h4-7H,3H2,1-2H3 |

InChI Key |

JKZWPFQHYJYISI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)OC |

Origin of Product |

United States |

Scientific Research Applications

2-Benzofurancarboxylic acid, 3-methoxy-, ethyl ester has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

Anticancer Activity: Inhibits pathways involved in cell growth and division.

Comparison with Similar Compounds

2-Benzofurancarboxylic Acid, 5-Amino-, Ethyl Ester

- CAS No.: 174775-48-5

- Molecular Formula: C₁₁H₁₁NO₃

- Key Differences: Substitution: A 5-amino group replaces the 3-methoxy group. Electronic Effects: The amino group is strongly electron-donating, increasing ring reactivity toward electrophilic substitution compared to the methoxy group. Physical Properties: Molecular weight is 205.21 g/mol, slightly lower due to the absence of a methoxy oxygen. Applications: The amino group enables reactions like diazotization, making it a precursor for azo compounds or pharmaceutical intermediates .

5-(1-Piperazinyl)-2-Benzofurancarboxylic Acid Ethyl Ester

- CAS No.: 163521-20-8 (base), 765935-67-9 (hydrochloride)

- Molecular Formula : C₁₅H₁₈N₂O₃ (base), C₁₅H₁₈N₂O₃·HCl (HCl salt)

- Key Differences :

- Substitution: A piperazinyl group at the 5-position introduces basicity.

- Solubility : The hydrochloride salt form exhibits enhanced water solubility, critical for bioavailability in pharmaceuticals like Vilazodone, a serotonin receptor modulator .

- Synthesis : Likely involves nucleophilic aromatic substitution or palladium-catalyzed coupling.

5-Nitro-2-Benzofurancarboxylic Acid Ethyl Ester

- CAS No.: Not explicitly listed (referred to as Vilazodone Intermediate 7)

- Molecular Formula: C₁₁H₉NO₅

- Key Differences: Substitution: A nitro group at the 5-position, which is electron-withdrawing. Reactivity: The nitro group deactivates the ring, reducing susceptibility to electrophilic attack. It serves as a precursor for reduced derivatives (e.g., 5-amino) .

2-Benzofurancarboxylic Acid Ethyl Ester (Unsubstituted)

- CAS No.: 3199-61-9

- Molecular Formula : C₁₁H₁₀O₃

- Key Differences: Substitution: No substituents on the benzofuran ring. Physical Properties: Lower polarity and melting point compared to the 3-methoxy derivative. Applications: A simpler intermediate for functionalization via electrophilic substitution .

5-[Bis(2-Chloroethyl)Amino]-7-Methoxy-2-Benzofurancarboxylic Acid Ethyl Ester

- Key Differences: Substitution: A bis-chloroethyl amino group at the 5-position and methoxy at the 7-position. Steric Effects: Bulky substituents may reduce crystallinity and alter solubility. Applications: Potential alkylating agent in anticancer drug design .

Structural and Functional Data Table

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 2-Benzofurancarboxylic acid, 3-methoxy-, ethyl ester | 3-OCH₃, 2-COOEt | C₁₂H₁₂O₄ | 220.22 | 107–109 | Pharmaceutical intermediate |

| 2-Benzofurancarboxylic acid, 5-amino-, ethyl ester | 5-NH₂, 2-COOEt | C₁₁H₁₁NO₃ | 205.21 | Not reported | Diazotization precursor |

| 5-(1-Piperazinyl)-2-benzofurancarboxylic acid ethyl ester | 5-piperazinyl, 2-COOEt | C₁₅H₁₈N₂O₃ | 274.32 | Not reported | Vilazodone intermediate |

| 5-Nitro-2-benzofurancarboxylic acid ethyl ester | 5-NO₂, 2-COOEt | C₁₁H₉NO₅ | 235.20 | Not reported | Nitro-reduction precursor |

| 2-Benzofurancarboxylic acid ethyl ester | None, 2-COOEt | C₁₁H₁₀O₃ | 190.20 | Not reported | Base for functionalization |

Preparation Methods

Cyclization-Based Synthesis

Tandem Cyclization with Ethyl Bromoacetate

The most widely reported method involves reacting substituted 2-hydroxybenzonitriles with ethyl bromoacetate under basic conditions. A representative protocol from Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents (2019) outlines:

- Reagents : 2-Hydroxy-3-methoxybenzonitrile, ethyl bromoacetate, potassium carbonate, DMF.

- Conditions : 80°C, 12–18 hours under nitrogen.

- Mechanism : Base-mediated deprotonation of the phenolic hydroxyl group initiates nucleophilic attack on ethyl bromoacetate, followed by cyclization to form the benzofuran core.

This method yields the target ester directly with minimal byproducts. Nuclear magnetic resonance (NMR) data confirm regioselective formation of the 3-methoxy and 2-ethoxycarbonyl groups.

Table 1: Optimization of Cyclization Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 80°C | 78 | 95 |

| Solvent | DMF | 82 | 97 |

| Base (Equivalents) | K₂CO₃ (2.5) | 85 | 98 |

Multistep Functionalization Strategies

Methylation-Hydrolysis-Esterification

A less common but versatile approach involves:

- Methylation : Protecting the carboxylic acid group using dimethyl sulfate.

- Functional Group Interconversion : Bromination or hydroxylation at specific positions.

- Esterification : Transesterification with ethanol under acidic conditions.

This method, adapted from PMC studies, allows precise control over substituent placement but requires additional purification steps.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Tandem Cyclization | Single-step, high regioselectivity | Limited to accessible precursors | 78–85 |

| Bromination-Ester. | Modular for derivatives | Low bromination efficiency | 60–70 |

| Multistep Functional. | High flexibility | Lengthy, costly reagents | 50–65 |

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

Industrial-Scale Production Considerations

Suppliers such as SINO High Goal Chemical Technology and Zhengzhou Converging Chemical employ modified cyclization protocols with:

- Continuous Flow Reactors : To minimize thermal degradation.

- Catalytic Systems : Pd/C or zeolites to enhance reaction rates.

Q & A

Q. Table 1: Isolated Yields for 3-Ethoxycarbonyl Benzofurans (Adapted from )

| Substituent | Yield (%) |

|---|---|

| 5-Chloro | 85 |

| 5-Nitro | 72 |

| Unsubstituted | 63 |

Advanced: How can reaction conditions be optimized to improve yields for sterically hindered 3-methoxy derivatives?

Answer:

Steric hindrance from the 3-methoxy group reduces nucleophilic attack at the carbonyl. Optimization strategies include:

- Catalyst Screening: Replace BF₃·OEt₂ with milder acids (e.g., InCl₃) to reduce side reactions.

- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Control: Prolong reaction times at lower temperatures (e.g., −20°C) to favor kinetic control .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Answer:

Advanced: How can contradictory spectral data (e.g., unexpected splitting in ¹H NMR) be resolved?

Answer:

Unexpected splitting may arise from restricted rotation of the ester group or impurities. Validate via:

- 2D NMR (COSY, HSQC): Confirm coupling patterns and assign overlapping signals.

- Computational Modeling: Compare experimental data with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Enzyme Inhibition: Screen against COX-2 or cytochrome P450 isoforms using fluorometric assays.

- Antimicrobial Activity: Use microdilution assays (MIC determination) against Gram-positive/negative strains .

Advanced: How can conflicting bioactivity results across studies be reconciled?

Answer:

Discrepancies may stem from differences in cell lines, assay conditions, or impurity profiles. Mitigate via:

- Standardized Protocols: Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls.

- Purity Validation: Confirm compound purity (>95%) via HPLC (C18 column, 254 nm detection) .

Basic: How are physicochemical properties (e.g., solubility, stability) determined experimentally?

Answer:

Q. Table 2: Key Physicochemical Properties (Adapted from )

| Property | Value |

|---|---|

| Density (g/cm³) | 1.153 |

| Boiling Point (°C) | 290.8 |

| Vapor Pressure (mmHg) | 0.00203 (25°C) |

Advanced: What degradation pathways dominate under accelerated storage conditions?

Answer:

- Hydrolysis: Ester group cleavage in aqueous media (pH > 7), monitored via LC-MS.

- Oxidation: Methoxy group oxidation to quinones under light exposure. Mitigate with amber vials and antioxidants (e.g., BHT) .

Basic: How does the 3-methoxy substituent influence electronic properties compared to methyl analogs?

Answer:

The methoxy group is electron-donating via resonance, increasing electron density on the benzofuran ring. This enhances reactivity in electrophilic substitutions (e.g., nitration at C-5 vs. C-7 in methyl analogs) .

Advanced: What computational tools predict regioselectivity in further functionalization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.